4-Methyl-1,2-dithiolane-4-carboxylic acid

Übersicht

Beschreibung

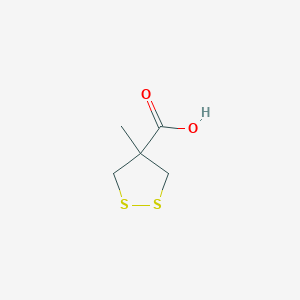

4-Methyl-1,2-dithiolane-4-carboxylic acid is an organic compound with the molecular formula C5H8O2S2 It is characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid typically involves the reaction of 3,3-dichloro-2,2-dimethylpropionic acid with a sulfur-containing reagent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The carboxylic acid group in MDCA undergoes nucleophilic substitution reactions to form derivatives such as amides, esters, and salts. These reactions are critical for modifying its biological activity and physicochemical properties.

1.1 Amide Formation

MDCA reacts with amines to form amide derivatives, a process catalyzed by coupling agents. For example:

-

Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), DIPEA (N,N-diisopropylethylamine)

-

Conditions : Dichloromethane (DCM)/dimethylformamide (DMF) mixture (10:1), room temperature, 16 hours under argon .

-

Example Product : N-(4-Methoxyphenyl)-1,2-dithiolane-4-carboxamide (2b ) with 38% yield .

1.2 Esterification

Ester derivatives are synthesized via reaction with alcohols in the presence of acid catalysts:

-

Reagents : Methanol, sulfuric acid (as catalyst)

-

Conditions : Reflux, followed by purification via recrystallization .

1.3 Salt Formation

MDCA forms salts through acid-base neutralization:

-

Reagents : Sodium hydroxide, potassium hydroxide, or amines (e.g., triethylamine)

Biological Redox Interactions

While not direct chemical reactions, MDCA modulates cellular redox balance by inhibiting thioredoxin reductase (TrxR), an enzyme critical for maintaining oxidative homeostasis. This interaction involves:

-

Mechanism : Competitive inhibition of TrxR’s active site, disrupting thioredoxin reduction .

-

Key Data : MDCA derivatives exhibit TrxR inhibition with IC₅₀ values in the micromolar range (e.g., compound 2j at 5.3 ± 0.4 µM) .

Table 1: Substitution Reactions of MDCA

Table 2: TrxR Inhibition by MDCA Derivatives

| Compound | IC₅₀ (µM) | Selectivity Notes | Source |

|---|---|---|---|

| 2j | 5.3 ± 0.4 | High potency, minimal cytotoxicity | |

| 2k | 15.2 ± 1.1 | Enhanced activity due to coumarin moiety |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anti-Cancer Properties

Recent studies have highlighted the potential of 4-methyl-1,2-dithiolane-4-carboxylic acid as a selective inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer progression. Research demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, promoting apoptosis without significant necrosis, indicating a targeted mechanism of action against cancer cells .

1.2 Anti-Inflammatory Applications

The compound has been explored for its anti-inflammatory properties. As part of a broader class of dithiolane compounds, it has shown efficacy in reducing inflammation by modulating cellular pathways involved in the inflammatory response. Its structural analogs have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines .

Biochemical Applications

2.1 Role in Cellular Transport

The unique 1,2-dithiolane ring structure facilitates the intracellular transport of molecular cargoes. This property is particularly useful for drug delivery systems where the compound can act as a carrier for therapeutic agents, enhancing their bioavailability and efficacy .

2.2 Antioxidant Activity

The antioxidant capabilities of this compound have been documented, particularly in protecting skin cells from oxidative stress induced by UV radiation. This makes it a candidate for incorporation into skincare products aimed at photoprotection .

Cosmetic Applications

3.1 Skin Protection Formulations

Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations designed to protect the skin from environmental stressors. It can reinforce the skin's natural defenses against oxidative damage caused by UV exposure .

3.2 Fragrance and Sensory Attributes

In addition to its protective qualities, this compound contributes to the characteristic odor associated with asparagus consumption, which has implications for flavoring and fragrance industries .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxylic acid involves its interaction with thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis. The compound inhibits thioredoxin reductase by binding to its active site, thereby disrupting the reduction of thioredoxin and affecting various cellular processes. This inhibition can lead to increased oxidative stress in cells, which is particularly useful in targeting cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Asparagusic acid: Another dithiolane-containing compound with similar structural features.

Lipoic acid: A compound with a similar dithiolane ring but different functional groups.

Dithiolane-4-carboxylic acid derivatives: Various derivatives with modifications to the dithiolane ring or carboxylic acid group.

Uniqueness

4-Methyl-1,2-dithiolane-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thioredoxin reductase sets it apart from other similar compounds, making it a valuable target for research in cancer therapy .

Biologische Aktivität

4-Methyl-1,2-dithiolane-4-carboxylic acid (MDCA) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and dermatology. This article explores the biological activity of MDCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

MDCA is characterized by its unique dithiolane structure, which contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the reaction of 1,2-dithiolane with carboxylic acids.

MDCA exhibits several biological activities primarily through its interaction with thioredoxin reductase (TrxR), an essential enzyme involved in maintaining cellular redox homeostasis. The overexpression of TrxR is often linked to cancer progression, making it a target for therapeutic intervention.

Inhibition of Thioredoxin Reductase

Recent studies have demonstrated that MDCA and its derivatives can inhibit TrxR activity. The inhibitory potency varies among different analogs, with some showing micromolar IC50 values. For instance, one study reported that certain MDCA derivatives exhibited significant TrxR inhibition while maintaining low cytotoxicity against normal cells, indicating a potential for selective cancer therapy .

Antioxidant Activity

MDCA also functions as an antioxidant. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and skin disorders .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of various MDCA derivatives against TrxR:

| Compound | IC50 (μM) | Cytotoxicity (HEK293) | Notes |

|---|---|---|---|

| MDCA Derivative A | 5.3 | Low | High selectivity towards cancer cells |

| MDCA Derivative B | 186.0 | Moderate | Non-selective; affects normal cells as well |

| MDCA Derivative C | 15.0 | Very Low | Promising for targeted therapy |

Case Studies

- Cancer Cell Lines : A study investigated the effects of MDCA on various cancer cell lines. The results indicated that while some derivatives had potent inhibitory effects on TrxR, their cytotoxic effects did not correlate directly with their enzymatic activity. For example, one derivative exhibited low cytotoxicity despite strong TrxR inhibition .

- Skin Protection : Research has shown that MDCA can protect skin cells from oxidative stress induced by UV radiation. This property is particularly relevant in dermatological applications where oxidative damage leads to photoaging and skin cancers .

- Depigmenting Activity : Another area of interest is the depigmenting effect of MDCA in keratinocytes. The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin production, suggesting potential applications in treating hyperpigmentation disorders .

Eigenschaften

IUPAC Name |

4-methyldithiolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYNUBURGFMPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602095 | |

| Record name | 4-Methyl-1,2-dithiolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208243-72-5 | |

| Record name | 4-Methyl-1,2-dithiolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.